Dibenzyl D-glutamate

Description

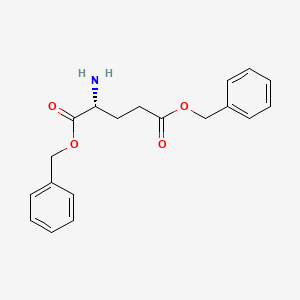

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl (2R)-2-aminopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQUQYYPAWHGAR-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dibenzyl D-Glutamate from D-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of dibenzyl D-glutamate from D-glutamic acid. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, critical process parameters, and potential challenges inherent in this important transformation. The guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical insights required to successfully and reproducibly synthesize this key intermediate. We will delve into two primary synthetic strategies: direct esterification and a protecting group-based approach, offering detailed, field-proven protocols for each. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its protected carboxylic acid functionalities and the stereochemical integrity of the D-enantiomer make it an invaluable precursor for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The D-configuration is often essential for conferring specific pharmacological activities or for enhancing metabolic stability compared to the naturally occurring L-enantiomers.

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and, most critically, the enantiomeric excess of the final product. This guide will address these challenges head-on, providing robust methodologies and the scientific rationale to navigate them effectively.

Core Synthetic Strategies: A Comparative Overview

Two principal pathways are commonly employed for the synthesis of this compound from D-glutamic acid:

-

Direct Acid-Catalyzed Esterification: This is the most direct approach, involving the simultaneous esterification of both carboxylic acid groups of D-glutamic acid using benzyl alcohol in the presence of a strong acid catalyst.

-

N-Protecting Group Strategy: This method involves the initial protection of the amino group of D-glutamic acid, followed by esterification of the carboxylic acid groups, and concluding with the deprotection of the amino group.

The choice between these strategies depends on the specific requirements of the subsequent synthetic steps, the desired purity profile, and the scale of the reaction.

Figure 1: Overview of the primary synthetic routes to this compound.

Direct Acid-Catalyzed Esterification: A Detailed Protocol and Mechanistic Insights

The direct esterification of D-glutamic acid with benzyl alcohol is an efficient one-pot synthesis. The reaction is typically catalyzed by a strong acid, with p-toluenesulfonic acid (p-TsOH) being the catalyst of choice due to its solid nature, which simplifies handling compared to liquid mineral acids.[1]

The Underlying Mechanism

The reaction proceeds via a classic Fischer-Speier esterification mechanism. The p-TsOH protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the benzyl alcohol. The subsequent tetrahedral intermediate eliminates a molecule of water to form the ester. The entire process is a series of equilibria.

Figure 2: Simplified mechanism of acid-catalyzed esterification.

To drive the reaction to completion, the water generated must be removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent.

The Critical Role of Solvent Choice in Preventing Racemization

A significant challenge in the esterification of amino acids is the potential for racemization at the α-carbon. This occurs via the formation of a carbanion intermediate, a process that can be exacerbated by acidic conditions and elevated temperatures.[2] The choice of solvent is therefore paramount. While toluene can be used, its higher boiling point can lead to significant racemization.[3] Cyclohexane is the preferred solvent as it forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization.[3][4]

Field-Proven Experimental Protocol

This protocol is adapted from a highly successful procedure for the L-enantiomer and is designed to yield enantiomerically pure this compound p-toluenesulfonate.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| D-Glutamic Acid | 147.13 | 20.0 g | 0.136 | 1.0 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 31.0 g | 0.163 | 1.2 |

| Benzyl Alcohol | 108.14 | 70.4 mL | 0.680 | 5.0 |

| Cyclohexane | - | 160 mL | - | - |

| Ethyl Acetate | - | 240 mL | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add D-glutamic acid (20.0 g, 0.136 mol), p-toluenesulfonic acid monohydrate (31.0 g, 0.163 mol), and benzyl alcohol (70.4 mL, 0.680 mol).

-

Add cyclohexane (160 mL) to the flask.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for approximately 6 hours, or until no more water is collected.

-

Cool the reaction mixture to 50 °C and add ethyl acetate (240 mL).

-

Warm the resulting suspension to reflux for a few minutes, then allow it to cool to room temperature while stirring for 1 hour.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with ethyl acetate and dry under vacuum to yield this compound p-toluenesulfonate as a white solid.

Expected Yield: ~97%

Characterization of this compound p-Toluenesulfonate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | ~141-142 °C[3] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.37 (bs, 3H), 7.72 (d, J = 8.0 Hz, 2H), 7.28–7.19 (m, 10H), 6.96 (d, J = 8.0 Hz, 2H), 5.07–4.89 (m, 4H), 4.13 (t, J = 6.3 Hz, 1H), 2.58–2.34 (m, 2H), 2.23 (s, 3H), 2.18 (m, 2H).[3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 172.2, 169.1, 141.5, 140.5, 135.9, 134.9, 129.1, 128.7, 128.6, 128.5, 128.3, 126.3, 68.2, 66.6, 52.6, 29.6, 25.4, 21.5.[3] |

| Chiral HPLC | To determine enantiomeric excess, the free base should be liberated and analyzed. |

N-Protecting Group Strategy: An Alternative Approach

For syntheses where the free amino group might interfere with subsequent reactions or to further minimize the risk of racemization, an N-protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the esterification conditions and its facile removal under acidic conditions.

Rationale for the N-Protecting Group Strategy

Protecting the amino group as a carbamate reduces its basicity and nucleophilicity, preventing it from participating in unwanted side reactions. This strategy offers greater control over the reaction and can lead to a cleaner product profile, albeit at the cost of additional synthetic steps.

General Workflow for the N-Boc Strategy

Figure 3: General workflow for the N-Boc protected synthesis of this compound.

Experimental Protocol for N-Boc-Dibenzyl-D-Glutamate Synthesis

Step 1: Synthesis of N-Boc-D-Glutamic Acid

This is a standard procedure that can be readily found in the literature.

Step 2: Synthesis of N-Boc-Dibenzyl-D-Glutamate

-

Dissolve N-Boc-D-glutamic acid in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as cesium carbonate or triethylamine, to deprotonate the carboxylic acids.

-

Add benzyl bromide and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent.

-

Purify the product by column chromatography.

Step 3: Deprotection to Yield this compound

-

Dissolve the N-Boc-dibenzyl-D-glutamate in a suitable solvent like dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the desired product, typically as the TFA or HCl salt.

Purification and Quality Control

The final purity of this compound is critical for its use in subsequent synthetic steps.

-

Recrystallization: For the p-toluenesulfonate salt obtained from the direct esterification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to enhance purity.

-

Chromatography: For the N-protected intermediate and the final product from the protecting group strategy, silica gel column chromatography is the standard purification method.

-

Analytical Validation: The purity and identity of the final product should be rigorously confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to ensure the desired enantiomeric excess.

Conclusion

The synthesis of this compound from D-glutamic acid is a well-established yet nuanced process. The choice between direct esterification and an N-protecting group strategy will be dictated by the specific needs of the research or development program. By understanding the underlying chemical principles, particularly the mechanisms of esterification and racemization, and by employing the robust, field-proven protocols detailed in this guide, researchers can confidently and reproducibly synthesize this valuable chiral building block with high yield and enantiomeric purity. The emphasis on causality, self-validating protocols, and authoritative references provides a solid foundation for success in this synthetic endeavor.

References

-

Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. Available at: [Link]

-

Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.). Available at: [Link]

-

Bolchi, C., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(8), 1044-1050. Available at: [Link]

-

Bolchi, C., et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 50(10), 1403-1410. Available at: [Link]

-

Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5723. Available at: [Link]

-

The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. (2024). Frontiers in Catalysis, 3. Available at: [Link]

-

High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. (2014). Catalysis Communications, 46, 121-124. Available at: [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). Journal of the Korean Chemical Society, 57(5), 622-625. Available at: [Link]

-

Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

Sources

Dibenzyl D-glutamate Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dibenzyl D-glutamate hydrochloride is a pivotal derivative of D-glutamic acid, widely utilized as a synthetic intermediate in peptide chemistry and as a research tool in neurobiology. Its efficacy and reliability in these applications are fundamentally dependent on its physicochemical properties, particularly its solubility in relevant solvent systems and its stability under various storage and experimental conditions. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound hydrochloride. We present a synthesis of available data, explain the core chemical principles governing its behavior, and provide robust, field-proven protocols for its characterization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize the handling, formulation, and application of this important compound.

Introduction and Physicochemical Profile

This compound hydrochloride is the hydrochloride salt of the dibenzyl ester of D-glutamic acid. The benzyl ester groups serve as protecting groups for the carboxylic acid functionalities, rendering the molecule more lipophilic than the parent amino acid and facilitating its use in organic synthesis and as a cell-permeant derivative in biological studies.[1][2] A thorough understanding of its solubility is critical for preparing stock solutions and reaction mixtures, while knowledge of its stability profile is paramount for ensuring the integrity of the compound during storage and experimentation, preventing the formation of impurities that could confound results.

This guide is structured to first address the solubility characteristics of the compound, followed by a detailed examination of its stability and degradation pathways. Each section combines theoretical grounding with practical, step-by-step protocols designed for immediate application in a laboratory setting.

Table 1: Physicochemical Properties of Glutamate Dibenzyl Ester Hydrochloride (Note: Data is primarily reported for the L-isomer, which is expected to have identical physical properties to the D-isomer, except for the sign of optical rotation.)

| Property | Value | Source(s) |

| Synonyms | H-D-Glu(OBzl)-OBzl HCl; D-Glutamic acid dibenzyl ester hydrochloride | [1][2] |

| Molecular Formula | C₁₉H₂₁NO₄·HCl | [2] |

| Molecular Weight | 363.84 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [1][2] |

| Melting Point | 100-106 °C | [1][2] |

| Storage Temperature | 0-8 °C, store in a dry, dark place | [2] |

Solubility Profile: From Theory to Practice

The solubility of an active pharmaceutical ingredient (API) or research compound is a critical determinant of its utility. It influences everything from reaction kinetics in synthesis to bioavailability in biological systems. The solubility of this compound hydrochloride is governed by its molecular structure: a salt with a free amine, but also with two bulky, nonpolar benzyl groups.

Guiding Principles of Solubility

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound hydrochloride, key considerations include:

-

Polarity: The hydrochloride salt form provides a charged ammonium group, enhancing solubility in polar protic solvents like water, ethanol, and methanol.[1] However, the large, nonpolar benzyl esters increase its affinity for organic solvents.

-

pH: As a salt of a strong acid (HCl) and a weak base (the amine), the pH of the aqueous medium will significantly impact solubility. In acidic to neutral pH, the amine remains protonated, favoring solubility. At higher pH, deprotonation to the free base would decrease aqueous solubility.

-

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[3] Thermodynamic solubility , the true equilibrium value, is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Solubility Data Overview

While specific quantitative thermodynamic solubility data for this compound hydrochloride is not widely published, qualitative reports and data from close analogs provide a strong predictive framework.

Table 2: Summary of Known and Analog-Predicted Solubility

| Solvent | Solubility Classification / Value | Comments | Source(s) |

| Water | Soluble | The hydrochloride salt form promotes aqueous solubility. | [1] |

| Ethanol | Soluble | Good solubility in polar protic organic solvents. | [1] |

| Methanol | Soluble | Good solubility in polar protic organic solvents. | [1] |

| DMSO | ~10 mg/mL (Analog Data) | Data for Dimethyl DL-glutamate HCl; provides a useful starting point for concentration range finding. | [6] |

| PBS (pH 7.2) | ~10 mg/mL (Analog Data) | Data for Dimethyl DL-glutamate HCl; suggests good solubility in buffered aqueous systems. | [6] |

Causality Insight: The solubility of the dimethyl analog in PBS at ~10 mg/mL is encouraging.[6] However, the larger benzyl groups of the target compound will increase its lipophilicity, which may either increase or decrease solubility in different systems compared to the dimethyl ester, depending on the interplay of crystal lattice energy and solvation energy. Direct experimental verification is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to determine the equilibrium solubility of this compound hydrochloride.[4][5]

Objective: To determine the maximum dissolved concentration of the compound in a specific solvent at equilibrium.

Materials:

-

This compound hydrochloride

-

Selected solvent(s) (e.g., Water, PBS pH 7.4, Ethanol)

-

Low-adsorption vials (e.g., glass or polypropylene)

-

Orbital shaker with temperature control

-

Centrifuge

-

Low-binding syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated stability-indicating HPLC-UV method

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[4] A starting point is to add ~20 mg of solid to 1 mL of solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, which can be slow for crystalline solids.[5]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the liquid and solid phases by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a low-binding 0.22 µm syringe filter.[5] This dual separation method is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration using a pre-validated HPLC-UV method.

-

Validation of Equilibrium:

-

Time-Point Analysis: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.

-

Solid-State Analysis: Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC. This step is a crucial self-validating control to ensure the compound has not converted to a different polymorphic form or disproportionated from the salt to the free base during the experiment.[5]

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound hydrochloride is essential for defining appropriate storage conditions, establishing shelf-life, and ensuring the integrity of experimental results. As an amino acid ester, it is susceptible to specific degradation pathways.

Principal Degradation Mechanisms

The molecular structure of this compound hydrochloride dictates its likely points of failure under stress:

-

Ester Hydrolysis: This is the most probable degradation pathway. The two benzyl ester linkages are susceptible to cleavage under both acidic and basic conditions, yielding mono-benzyl esters and ultimately D-glutamic acid.[7] This process is often accelerated by heat.

-

Intramolecular Cyclization: Like glutamic acid itself, the compound could potentially undergo intramolecular cyclization at the free D-glutamic acid (formed after hydrolysis) to form pyroglutamic acid, particularly under thermal stress.[8]

-

Oxidation: While less common for this structure, oxidative conditions could potentially target the benzyl groups or other parts of the molecule, though this is generally a minor pathway unless potent oxidizing agents are present.[9]

-

Solid-State Stability: In its solid crystalline form, the compound is expected to be quite stable if protected from high humidity and temperature. The salt form generally enhances solid-state stability compared to the free base. Data on the related L-isomer p-toluenesulfonate salt shows it to be a high-melting, stable solid.[10] For the hydrochloride salt, storage at refrigerated (0-8 °C) and dry conditions is recommended.[2]

Caption: Primary Degradation Pathways for this compound.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development used to deliberately degrade a compound under exaggerated conditions.[11] Its purpose is twofold: to identify the most likely degradation products that could form during storage and to ensure the analytical method used for stability testing is "stability-indicating"—meaning it can separate and quantify the intact drug from its degradants.[7][12]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways for this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Temperature-controlled ovens/baths

-

ICH-compliant photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Methodology:

A solution of the compound (e.g., 1 mg/mL in a suitable co-solvent if needed) is subjected to the following parallel stress conditions. The goal is to achieve a target degradation of 5-20%. If degradation is too rapid, the stress level (time, temperature, or reagent concentration) should be reduced.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Mix the compound solution with the acid solution. Take samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

-

Rationale: This condition aggressively promotes the hydrolysis of ester bonds.[7]

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature (25 °C).

-

Procedure: Mix the compound solution with the base solution. Take samples at shorter time points (e.g., 5, 15, 30, 60 minutes) as base-catalyzed ester hydrolysis is typically very rapid. Neutralize samples with an equivalent amount of HCl before analysis.

-

Rationale: Saponification (base-catalyzed hydrolysis) of esters is a highly efficient degradation pathway.[7]

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Mix the compound solution with the hydrogen peroxide solution. Monitor over several hours (e.g., 2, 8, 24 hours).

-

Rationale: This tests the compound's susceptibility to oxidation, a common degradation mechanism.[9]

-

-

Thermal Degradation:

-

Condition: 60 °C in solution and as a solid.

-

Procedure: Store a solution and a sample of the solid powder in a 60 °C oven. Test at time points up to 5 days.

-

Rationale: Heat accelerates inherent degradation pathways like hydrolysis and cyclization.[8]

-

-

Photostability:

-

Condition: Expose a solution and the solid powder to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Procedure: Place samples in a photostability chamber. A dark control sample wrapped in foil must be stored alongside to differentiate between light-induced and thermal degradation.

-

Rationale: This assesses if the compound is light-sensitive, which would necessitate special handling and packaging.

-

Analysis: All samples, including a time-zero (unstressed) control, are analyzed by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products based on their mass-to-charge ratio.

Summary and Recommendations

This compound hydrochloride is a valuable chemical tool whose utility depends on its proper handling. This guide has outlined its key physicochemical characteristics.

-

Solubility: The compound is soluble in water and polar organic solvents. For quantitative applications, its thermodynamic solubility should be determined experimentally using the provided shake-flask protocol, as relying solely on analog data is insufficient for rigorous scientific work.

-

Stability: The primary degradation pathway is the hydrolysis of its benzyl ester groups, which is significantly accelerated by acidic, basic, and high-temperature conditions. The solid form is stable when stored in a cool, dry, and dark environment. Aqueous stock solutions should be prepared fresh and should not be stored for extended periods, as suggested by data from related compounds.[6]

For all applications, the use of a validated, stability-indicating analytical method is strongly recommended to monitor the purity and integrity of this compound hydrochloride, ensuring the reliability and reproducibility of experimental outcomes.

References

- Cayman Chemical. (n.d.). Dimethyl DL-Glutamate (hydrochloride) - PRODUCT INFORMATION.

- Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- ChemBK. (2024). D-Glutamic acid dibenzyl ester hydrochloride.

- Lab Pro Inc. (n.d.). Dibenzyl L-Glutamate Hydrochloride, 25G.

- Chem-Impex. (n.d.). L-Glutamic acid dibenzyl ester hydrochloride.

- Puccetti, F., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dibenzyl L-Glutamate Hydrochloride.

- National Center for Biotechnology Information. (n.d.). L-Glutamic acid dibenzyl ester. PubChem Compound Database.

- Pharma Trendz. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Montanari, A., et al. (2025). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate.

- Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Katsarava, R., et al. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Journal of Biomaterials Science, Polymer Edition, 15(4), 495-519.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

- Pegram, L. M., et al. (2010). Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups. Biophysical Journal, 99(8), 2649-2657.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. raytor.com [raytor.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assyro.com [assyro.com]

- 12. biopharmaspec.com [biopharmaspec.com]

A Technical Guide to the Synthesis and Characterization of D-Glutamic Acid Dibenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Building Blocks

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure amino acid derivatives, serve as foundational building blocks for a vast array of bioactive compounds. D-glutamic acid dibenzyl ester, a protected form of the non-proteinogenic D-glutamic acid, represents a key intermediate in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other complex molecular architectures. This guide provides an in-depth exploration of the initial synthesis, underlying chemical principles, and characterization of D-glutamic acid dibenzyl ester, offering field-proven insights for its practical application in a laboratory setting.

Section 1: Historical Context and the Logic of Synthesis

While a singular, seminal publication marking the "discovery" of D-glutamic acid dibenzyl ester is not prominent in the historical record, its initial synthesis can be confidently attributed to the application of the well-established Fischer-Speier esterification method. This acid-catalyzed esterification, first described in the late 19th century, remains a cornerstone of organic synthesis for its simplicity and efficiency.

The rationale for preparing the dibenzyl ester of D-glutamic acid is rooted in the strategic necessity of protecting group chemistry . The two carboxylic acid functionalities of glutamic acid are reactive sites that can interfere with desired chemical transformations at the amino group or in peptide coupling reactions. The benzyl ester provides a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenolysis, a mild and selective deprotection strategy.

Section 2: The Cornerstone of Synthesis: Fischer-Speier Esterification

The most reliable and widely adopted method for the preparation of D-glutamic acid dibenzyl ester is the direct esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH)[1][2]. The reaction is driven to completion by the removal of water, which is a byproduct of the esterification.

The Mechanism of Action

The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carboxylic acid groups of D-glutamic acid, enhancing the electrophilicity of the carbonyl carbon[3][4].

-

Nucleophilic Attack by Benzyl Alcohol: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate[3][5].

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, and the carbonyl group is reformed.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.

This process occurs at both the α- and γ-carboxylic acid groups to yield the desired dibenzyl ester.

Caption: Mechanism of Fischer-Speier Esterification.

Critical Experimental Parameters and Causality

The success of the synthesis hinges on several key factors:

-

Water Removal: The esterification is a reversible reaction. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent[2][6].

-

Choice of Solvent: Historically, hazardous solvents like benzene and carbon tetrachloride were used[2][6]. Modern, safer protocols advocate for the use of cyclohexane , which forms a low-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization[6][7]. Toluene can also be used, but it requires higher temperatures, which can lead to some degree of racemization[2][6].

-

Stoichiometry of Reagents: An excess of benzyl alcohol is typically used to further shift the equilibrium towards the product. The amount of p-toluenesulfonic acid catalyst is also a critical parameter, with slightly more than one equivalent often used to ensure both catalysis and the formation of the stable tosylate salt of the product[6][7].

-

Temperature Control: Maintaining the reaction temperature at the boiling point of the azeotrope is crucial. Excessively high temperatures can lead to the racemization of the chiral center of the amino acid[2][6].

Section 3: A Validated Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of the L-enantiomer and is directly applicable to the preparation of D-glutamic acid dibenzyl ester p-toluenesulfonate[6][7]. This self-validating system ensures high yield and enantiomeric purity.

Caption: Experimental Workflow for Synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-glutamic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

-

Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 6 hours, or until no more water is collected.

-

Crystallization: Cool the reaction mixture to approximately 50°C. Add ethyl acetate to the mixture to induce precipitation of the product.

-

Isolation and Purification: Stir the resulting suspension at room temperature for 1 hour to ensure complete crystallization. Collect the white solid by filtration.

-

Washing and Drying: Wash the filter cake with cold ethyl acetate to remove any residual benzyl alcohol and p-toluenesulfonic acid. Dry the product under vacuum to a constant weight.

Section 4: Physicochemical and Spectroscopic Characterization

The synthesized D-glutamic acid dibenzyl ester is typically isolated as its p-toluenesulfonate salt, which is a stable, crystalline solid.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula (as tosylate salt) | C₁₉H₂₁NO₄·C₇H₈O₃S | [8] |

| Molecular Weight (as tosylate salt) | 499.60 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (L-enantiomer tosylate) | 141.6 °C | [6] |

Note: The melting point for the D-enantiomer is expected to be identical to that of the L-enantiomer.

Spectroscopic Data (for the corresponding L-enantiomer)

The following data for the L-enantiomer can be used as a reference for the characterization of the D-enantiomer, with the key difference being the sign of the specific rotation.

-

¹H NMR (300 MHz, CDCl₃) δ: 8.37 (bs, 3H), 7.72 (d, J = 8.0 Hz, 2H), 7.19–7.28 (m, 10H), 6.96 (d, J = 8.0 Hz, 2H), 4.89–5.07 (m, 4H), 4.13 (t, J = 6.3 Hz, 1H), 2.34–2.58 (m, 2H), 2.23 (s, 3H), 2.18 (m, 2H).[6]

-

¹³C NMR (75 MHz, CDCl₃) δ: 172.2, 169.1, 141.5, 140.5, 135.9, 134.9, 129.1, 128.7, 128.6, 128.5, 128.3, 126.3, 68.2, 66.6, 52.6, 29.6, 25.4, 21.5.[6]

-

Specific Rotation [α]D25 (L-enantiomer): +7.4 (c 1, MeOH).[6] The D-enantiomer is expected to have a specific rotation of approximately -7.4.

Section 5: Conclusion and Future Perspectives

The synthesis of D-glutamic acid dibenzyl ester via Fischer-Speier esterification is a robust and well-understood process. The use of modern, safer solvents like cyclohexane has significantly improved the practicality and safety of this procedure without compromising yield or enantiomeric purity. As a key chiral building block, D-glutamic acid dibenzyl ester will continue to be an indispensable tool for medicinal chemists and synthetic organic chemists in the development of novel therapeutics and complex molecular targets. Future research may focus on the development of catalytic, enantioselective methods for the synthesis of D-amino acid derivatives, further expanding the synthetic chemist's toolkit.

References

-

The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

-

General method to prepare amino acids benzyl esters and to isolate them... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Fischer esterification mechanism. (2021, April 22). YouTube. Retrieved February 8, 2024, from [Link]

-

Bolchi, C., Valoti, E., Fumagalli, L., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Omega, 5(2), 965-974. [Link]

-

Preparation of esters via Fischer esterification. (n.d.). Khan Academy. Retrieved February 8, 2024, from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965-974. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. air.unimi.it [air.unimi.it]

- 8. L-Glutamic acid dibenzyl ester 4-toluenesulfonate salt | CAS 2791-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

A Technical Guide to the Strategic Application of Dibenzyl D-glutamate in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: The precise control of stereochemistry is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, derived from the natural chiral pool, are indispensable tools for introducing stereogenic centers with high fidelity. Among these, D-glutamic acid and its derivatives offer a versatile scaffold for complex molecular architectures. This technical guide provides an in-depth exploration of Dibenzyl D-glutamate, a doubly protected form of D-glutamic acid, highlighting its strategic importance as a chiral building block. We will dissect the rationale behind the choice of benzyl protecting groups, detail key synthetic transformations such as pyroglutamate formation, and provide validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Imperative of Chiral Purity in Modern Synthesis

The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical requirement for developing safe and effective medicines. The "chiral pool" — a collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes — provides a powerful starting point for asymmetric synthesis.

D-glutamic acid is a non-proteinogenic amino acid that serves as a valuable C5 chiral building block. Protecting its three functional groups (α-amino, α-carboxyl, and γ-carboxyl) is essential to control its reactivity in multi-step syntheses. This compound, with both carboxylic acids masked as benzyl esters, is a stable, crystalline solid that serves as a versatile and reliable intermediate in numerous synthetic campaigns.[1]

Physicochemical Properties and Handling

This compound is typically supplied and handled as its hydrochloride or p-toluenesulfonate (tosylate) salt to improve crystallinity and stability.[2] The free amine is an oil, but the salts are typically white to off-white crystalline powders.[1][3] Understanding its physical properties is crucial for reaction setup, purification, and storage.

Table 1: Physicochemical Properties of Dibenzyl L-Glutamate Hydrochloride *

| Property | Value | Source |

| Synonyms | H-D-Glu(OBzl)-OBzl·HCl, this compound HCl | [1][4] |

| Molecular Formula | C₁₉H₂₁NO₄·HCl | [1] |

| Molecular Weight | 363.84 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 102-106 °C | |

| Purity (HPLC) | ≥ 98% | [3] |

| Storage | 0-8°C, cool and dark place | [1] |

Note: Data is often published for the more common L-enantiomer, but the physical properties of the D-enantiomer are identical, with the exception of the sign of optical rotation.

The Benzyl Protecting Groups: A Strategic Choice

The selection of protecting groups is a critical strategic decision in organic synthesis. The benzyl groups in this compound offer a unique combination of stability and selective reactivity that makes them highly advantageous.

-

Robustness: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic and basic environments, making them compatible with many subsequent synthetic steps.

-

Orthogonality: The benzyl groups are orthogonal to common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). This allows for selective deprotection and functionalization of the α-amino group without affecting the carboxylic acid esters.

-

Cleavage by Hydrogenolysis: The primary advantage of benzyl esters is their clean and efficient removal via catalytic hydrogenolysis.[5] This process, typically employing hydrogen gas and a palladium catalyst (Pd/C), yields the free carboxylic acids and toluene, a volatile byproduct that is easily removed. This method avoids the harsh acidic or basic conditions required for other ester types, preserving sensitive functionalities elsewhere in the molecule.

This strategic choice enables a synthetic sequence where the α-amino group can be coupled (e.g., in peptide synthesis) while the carboxyl groups remain protected. The benzyl esters can then be removed in a final, mild deprotection step.

Key Synthetic Transformations & Methodologies

This compound is a precursor to several important chiral structures. Its most common and powerful application is the synthesis of D-pyroglutamic acid and its derivatives.

Synthesis of D-Pyroglutamic Acid

D-pyroglutamic acid, a cyclic lactam, is a privileged chiral scaffold found in numerous bioactive molecules and is a key intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and peptide mimetics.[6][7][8] Its formation from this compound involves a two-stage process: N-deprotection (if protected) followed by intramolecular cyclization.

The cyclization is driven by the attack of the free α-amino group on the activated γ-benzyl ester, leading to the formation of the five-membered lactam ring and the release of benzyl alcohol. This reaction can be promoted thermally or with mild base.

Diagram 1: Synthesis of D-Pyroglutamic Acid from this compound

Caption: Workflow for D-pyroglutamic acid synthesis.

Experimental Protocol 4.1: Synthesis of Benzyl (R)-5-oxopyrrolidine-2-carboxylate

This protocol describes the thermal cyclization of this compound hydrochloride to form the benzyl ester of D-pyroglutamic acid.

-

Neutralization: Suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the solid dissolves and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of this compound as an oil.

-

Cyclization: Dissolve the resulting oil in toluene. Heat the solution to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the pyroglutamate derivative.

-

Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (R)-5-oxopyrrolidine-2-carboxylate.

Causality: The initial neutralization step is critical to generate the free amine, which is the nucleophile required for the subsequent intramolecular cyclization. Toluene is an excellent solvent for this step as it is non-protic and has a high boiling point, providing the thermal energy needed to drive the amidation reaction, which expels benzyl alcohol.

Deprotection Strategies: Accessing the Free Acid

The final step in many synthetic routes involving this building block is the removal of the benzyl ester(s). Catalytic hydrogenolysis is the method of choice.

Table 2: Comparison of Benzyl Ester Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂ (1 atm to 50 psi), 5-10% Pd/C, in MeOH, EtOH, or EtOAc | Very mild, high yield, clean byproducts (toluene) | Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, some heterocycles) |

| Acid Hydrolysis | HBr in Acetic Acid | Effective for stubborn esters | Very harsh conditions, can cause side reactions and racemization[9] |

| Basic Hydrolysis (Saponification) | NaOH or LiOH in THF/H₂O | Simple procedure | Can induce epimerization at the α-carbon; not selective if other esters are present[9] |

Experimental Protocol 4.2: Hydrogenolysis of Benzyl (R)-5-oxopyrrolidine-2-carboxylate

-

Setup: Dissolve the benzyl pyroglutamate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be quenched with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield D-pyroglutamic acid as a white solid.

Causality: The palladium catalyst provides a surface for the oxidative addition of H₂ and the coordination of the benzyl C-O bond, facilitating its reductive cleavage. Celite filtration is essential for the complete removal of the heterogeneous catalyst, which is critical for the purity of the final product and to prevent contamination in subsequent steps.

Application in Complex Synthesis: Benzoquinolizidinone Alkaloids

The utility of this compound extends to the synthesis of complex heterocyclic systems. For instance, it serves as a chiral precursor for the enantiodivergent synthesis of benzoquinolizidinone alkaloids.[10] In this strategy, the glutamate derivative is first converted into a key chiral arylethylglutarimide intermediate. The stereocenter inherited from D-glutamic acid then directs subsequent transformations, such as aldol reactions and N-acyliminium ion cyclizations, to control the stereochemistry of the final polycyclic product.[10] This approach demonstrates how the inherent chirality of the building block can be strategically relayed through multiple synthetic steps to construct complex, enantiomerically pure target molecules.

Diagram 2: Role of D-Glutamate Derivative in Alkaloid Synthesis

Caption: Strategic use in asymmetric synthesis of alkaloids.[10]

Conclusion

This compound is more than just a protected amino acid; it is a strategic chiral building block that offers synthetic chemists a reliable and versatile entry point into the world of asymmetric synthesis. Its robust benzyl protecting groups, which can be removed under mild hydrogenolysis conditions, provide the necessary orthogonality for complex, multi-step sequences. From the efficient synthesis of the valuable D-pyroglutamic acid scaffold to its application in the total synthesis of natural products, this compound continues to be an indispensable tool for professionals in drug discovery and materials science, enabling the precise and predictable construction of chiral molecules.

References

-

Exploring D-Pyroglutamic Acid: Properties, Applications, and Manufacturing. SFGATE. [Link]

-

Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]

-

Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]

-

Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers. [Link]

-

The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). ResearchGate. [Link]

-

Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. PMC - NIH. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

-

Give equations for the formation and hydrogenolysis of glutamine benzyl ester. Pearson. [Link].

-

The Role of D-Pyroglutamic Acid (CAS 4042-36-8) in Advanced Chemical Synthesis. Medium. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labproinc.com [labproinc.com]

- 4. :: Dibenzyl L-glutamate hydrochloride | CAS No: 4561-10-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 5. Give equations for the formation and hydrogenolysis of glutamine ... | Study Prep in Pearson+ [pearson.com]

- 6. innospk.com [innospk.com]

- 7. benthamscience.com [benthamscience.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of D-Glutamate in Solid-Phase Peptide Synthesis Using Benzyl Side-Chain Protection

Abstract

The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. D-glutamic acid, with its reactive side-chain carboxyl group, requires robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure high-purity yields. This guide provides a detailed technical overview and validated protocols for the use of N-α-Fmoc-D-glutamic acid γ-benzyl ester (Fmoc-D-Glu(OBzl)-OH), a key building block for this purpose. We will explore the strategic advantages of the benzyl (Bzl) protecting group, its orthogonality within the widely-used Fmoc/tBu synthesis scheme, detailed coupling methodologies, and the specific conditions required for its final removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic peptide programs.

The Chemistry and Strategy of Benzyl Protection for D-Glutamate

In the context of Solid-Phase Peptide Synthesis (SPPS), the term "Dibenzyl D-glutamate" refers to a D-glutamate derivative where the side-chain (γ-carboxyl) is protected as a benzyl ester. The α-amino group is temporarily protected, most commonly by the fluorenylmethyloxycarbonyl (Fmoc) group, yielding the commercially available building block Fmoc-D-Glu(OBzl)-OH .[1][2][3]

The selection of a side-chain protecting group is a cornerstone of peptide synthesis strategy.[4] The benzyl group offers a distinct advantage due to its stability profile. In the standard Fmoc/tBu SPPS workflow, the temporary Fmoc group is removed at each cycle using a mild base, typically piperidine.[2] Most other side-chain protecting groups (e.g., tBu, Trt, Boc) are designed to be removed simultaneously with the peptide's cleavage from the resin using a moderately strong acid like trifluoroacetic acid (TFA).[5]

The benzyl group, however, is stable under both these conditions. It is resistant to the repetitive basic treatments for Fmoc removal and the standard TFA cleavage cocktail.[6] This property makes it a "semi-permanent" protecting group that requires a separate, dedicated deprotection step using strong acids like liquid hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6][7] This unique stability profile enables advanced synthetic strategies, such as on-resin side-chain modifications, where the glutamate carboxyl group must remain protected while other protecting groups are removed.

Core Experimental Workflow: Fmoc-SPPS Cycle

The standard protocol for incorporating Fmoc-D-Glu(OBzl)-OH follows the general cycle of solid-phase peptide synthesis.[8] Each cycle consists of two primary steps: N-α-Fmoc deprotection and coupling of the next amino acid.

Caption: General workflow for one cycle of Fmoc-SPPS.

Protocol 2.1: Standard Coupling of Fmoc-D-Glu(OBzl)-OH

This protocol assumes a starting scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide or Wang resin).

-

Resin Swelling: Place the peptide-resin in a reaction vessel. Add dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution. This step reveals the free N-terminal amine on the growing peptide chain.[2]

-

-

Washing: Wash the resin extensively to remove all traces of piperidine. A typical wash cycle is:

-

DMF (3x)

-

Dichloromethane (DCM) (3x)

-

DMF (3x) (Rationale: Alternating between solvents of different polarities ensures efficient removal of reagents and byproducts).

-

-

Coupling Activation and Reaction:

-

In a separate vial, dissolve Fmoc-D-Glu(OBzl)-OH (4 equivalents), an activating agent such as HBTU (3.9 equivalents), and an additive like HOBt (4 equivalents) in a minimal amount of DMF.

-

Add a hindered base, typically N,N-diisopropylethylamine (DIEA) (8 equivalents), to the activation mixture. Allow pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Capping (Optional):

-

Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[9]

-

If the coupling is incomplete, the reaction can be repeated. Alternatively, any unreacted amines can be "capped" by acetylation (using acetic anhydride and DIEA) to prevent the formation of deletion sequences.[10]

-

-

Final Washing: After confirming complete coupling, drain the reaction solution and wash the resin thoroughly as in step 3 (DMF, DCM, DMF). The resin is now ready for the next deprotection and coupling cycle.

Reagents and Coupling Parameters

The success of the coupling step is highly dependent on the choice of reagents.[11] While numerous combinations exist, some are better suited for preventing common side reactions like racemization.

| Parameter | Reagent/Condition | Typical Equivalents (vs. Resin) | Rationale & Notes |

| Amino Acid | Fmoc-D-Glu(OBzl)-OH | 3 - 5 | Using an excess drives the reaction to completion. |

| Solvent | DMF, NMP | - | High polarity solvents that effectively swell the resin and dissolve reagents. |

| Coupling Reagent | HBTU, HATU, TBTU | 0.95 eq. relative to amino acid | Aminium-based reagents are fast and efficient. HATU is preferred for sterically hindered couplings due to the reactivity of its HOAt leaving group.[12] |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) | 1 eq. relative to amino acid | A carbodiimide activator. The resulting diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC, making it suitable for SPPS.[13] |

| Additive | HOBt, Oxyma Pure, 6-Cl-HOBt | 1 eq. relative to amino acid | Added with carbodiimides (like DIC) to form an active ester, which accelerates coupling and critically suppresses racemization.[14] |

| Base | DIEA, 2,4,6-Collidine | 2 eq. relative to amino acid | A non-nucleophilic organic base required to neutralize protonated species and facilitate the reaction. |

| Reaction Time | 1 - 4 hours | - | Sequence-dependent. Monitor with a ninhydrin test for completion. |

| Temperature | Room Temperature | - | Elevated temperatures can increase the rate but may also promote side reactions. |

Cleavage and Benzyl Group Deprotection

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. As the benzyl group on the D-glutamate side chain is stable to TFA, a specific, more rigorous deprotection step is required.

Caption: Decision workflow for benzyl group deprotection.

Protocol 4.1: Strong Acid Cleavage (HF or TFMSA)

WARNING: Liquid hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a specialized, dedicated apparatus and fume hood with appropriate personal protective equipment.[6]

-

Preparation: Dry the peptide-resin completely under high vacuum for several hours.

-

Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger mixture to trap the reactive benzyl cations that are released during cleavage, preventing them from modifying sensitive residues like Tryptophan or Methionine. A common scavenger cocktail is anisole (1.0 mL per gram of resin).[6][14]

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

-

Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Removal: Remove the HF by vacuum distillation, ensuring it is passed through a suitable scrubber.

-

Peptide Precipitation & Washing:

-

Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolate the peptide by filtration or centrifugation and wash several more times with cold ether.

-

-

Extraction: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the final product.

Protocol 4.2: Catalytic Hydrogenolysis

This method is milder but is incompatible with peptides containing sulfur (Cysteine, Methionine), which can poison the palladium catalyst.[7][15]

-

Resin Suspension: Swell the peptide-resin in a suitable solvent like DMF or a mixture of acetic acid and methanol.

-

Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (typically 10% by weight relative to the resin).

-

Hydrogenation:

-

Secure the reaction vessel to a hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) for 12-24 hours.

-

-

Isolation:

-

Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst.

-

Wash the resin and Celite pad with the reaction solvent.

-

Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) as the benzyl group has already been removed.

-

Precipitate, wash, and isolate the peptide as described in Protocol 4.1, Step 5.

-

Potential Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategy |

| Pyroglutamate Formation | The N-terminal D-glutamate residue can undergo intramolecular cyclization to form a pyroglutamate derivative. This is more likely to occur under acidic conditions or during prolonged coupling steps.[8][16][17] | Ensure rapid and efficient coupling. Use a base like 2,4,6-collidine instead of DIEA during the coupling of the amino acid immediately following the D-Glu residue, as it is less likely to catalyze this side reaction. |

| Racemization | The chiral center of the D-glutamate can epimerize during the carboxyl group activation step, leading to contamination with the L-isomer. | Use coupling additives such as HOBt or Oxyma Pure, which are known to suppress racemization.[14] Avoid excessive pre-activation times and elevated temperatures. |

| Incomplete Deprotection | The benzyl group may not be completely removed, especially in sterically hindered sequences. | For HF cleavage, ensure sufficient reaction time and proper stirring. For hydrogenolysis, ensure the catalyst is active and the reaction is not diffusion-limited (vigorous stirring). |

| Alkylation of Side Chains | During strong acid cleavage, the released benzyl cation can alkylate electron-rich side chains, particularly Tryptophan (Trp) and Methionine (Met). | Always use an effective scavenger cocktail during cleavage. Anisole or thioanisole are excellent scavengers for the benzyl cation.[6][18] |

Conclusion

The use of Fmoc-D-Glu(OBzl)-OH is a robust and effective method for incorporating D-glutamic acid into synthetic peptides via SPPS. The benzyl protecting group provides excellent stability throughout the synthesis, preventing premature deprotection and associated side reactions of the γ-carboxyl group. While its removal requires specific and often harsh conditions, this orthogonality opens the door to more complex synthetic strategies. By understanding the underlying chemistry and adhering to the detailed protocols for coupling and deprotection, researchers can successfully utilize this valuable building block to create high-purity peptides with enhanced biological properties.

References

- CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents. (n.d.).

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved February 8, 2024, from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Retrieved February 8, 2024, from [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (n.d.). Retrieved February 8, 2024, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 8, 2024, from [Link]

-

The chemical synthesis of a peptide presents a variety of challenges to the organic. (n.d.). Retrieved February 8, 2024, from [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Retrieved February 8, 2024, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 8, 2024, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]

-

Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid - ACS Publications. (2015). Retrieved February 8, 2024, from [Link]

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Retrieved February 8, 2024, from [Link]

-

Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

protein engineering by chemical methods - UCL Discovery. (n.d.). Retrieved February 8, 2024, from [Link]

-

Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2024, from [Link]

-

Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved February 8, 2024, from [Link]

-

Investigation of Impurities in Peptide Pools - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

-

Fmoc-Glu(OBzl)-OH CAS 123639-61-2 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.). Retrieved February 8, 2024, from [Link]

-

Timeline of introducing coupling reagents and additives in SPPS and... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 8, 2024, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 8, 2024, from [Link]

-

The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate) - ResearchGate. (2025). Retrieved February 8, 2024, from [Link]

-

Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - NIH. (2023). Retrieved February 8, 2024, from [Link]

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC - NIH. (2019). Retrieved February 8, 2024, from [Link]

-

Fmoc-Glu(OBzl)-OH [123639-61-2] - Aapptec Peptides. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. peptide.com [peptide.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. bachem.com [bachem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of Impurities in Peptide Pools [mdpi.com]

- 17. peptide.com [peptide.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application of Dibenzyl D-glutamate in neurobiology research

This guide focuses on the critical role of Dibenzyl D-glutamate as a high-fidelity chiral scaffold in the synthesis of neuroactive peptides and NMDA receptor modulators. Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, making it a cornerstone in developing stable neuro-therapeutics.

Precision Engineering of Protease-Resistant Neuro-Modulators

Executive Summary

This compound (specifically the hydrochloride or p-toluenesulfonate salt) is a specialized chemical intermediate used in neuropharmacology and medicinal chemistry .[1] Its primary application lies in the "rational design" of peptidomimetics and receptor ligands that target the glutamatergic system (specifically NMDA and AMPA receptors) while resisting metabolic breakdown by cytosolic proteases.

This guide details the utilization of this compound for synthesizing stable D-amino acid-containing neuropeptides and its theoretical application as a membrane-permeable "prodrug" for intracellular D-glutamate delivery.

Scientific Mechanism & Causality

The "Chiral Evasion" Strategy

In neurobiology, L-glutamate is the primary excitatory neurotransmitter.[2] However, L-glutamate-based drugs suffer from rapid degradation by ubiquitous peptidases and excitotoxic side effects.

-

Metabolic Stability: Enzymes like Carboxypeptidase II (GCPII) are stereoselective for L-peptide bonds. Incorporating this compound allows researchers to synthesize ligands that mimic the charge and shape of glutamate but are "invisible" to degradative enzymes [1].

-

Receptor Selectivity: The D-isomer of glutamate (and its derivatives) often exhibits distinct binding profiles at the Glycine-binding site of the NMDA receptor (NMDAR), acting as a partial agonist or antagonist, distinct from the L-glutamate binding site [2].

The Dibenzyl Advantage

Why use the Dibenzyl ester specifically?

-

Orthogonal Protection: The benzyl groups protect both carboxyl moieties (α and γ), leaving the amine free for coupling.

-

Lipophilicity: The benzyl rings significantly increase the hydrophobicity of the molecule, allowing for easier handling in organic solvents during synthesis compared to the free acid.

-

Clean Deprotection: Benzyl esters are removed via catalytic hydrogenolysis (

), a mild condition that avoids the harsh acids (like HF or TFA) that can damage sensitive neuro-pharmacophores.

Core Applications in Neuro-Research[3]

A. Synthesis of NAAG Peptidase Inhibitors

N-Acetylaspartylglutamate (NAAG) is a prevalent neuropeptide. Inhibiting the enzyme that breaks it down (GCPII) is a therapeutic target for stroke and neuropathic pain.

-

Application: this compound is coupled with activated aspartate derivatives to create D-configured analogs of NAAG. These analogs bind to GCPII but are not hydrolyzed, effectively inhibiting the enzyme and raising endogenous NAAG levels [3].

B. NMDA Receptor Probe Development

Researchers use this compound to synthesize D-Isomer probes .

-

Mechanism: By incorporating D-Glu into short peptide chains, scientists create ligands that can probe the stereochemical requirements of the NMDAR NR1/NR2 subunits.

C. Intracellular D-Glutamate Delivery (Prodrug Approach)

-

Concept: Free D-glutamate does not easily cross the Blood-Brain Barrier (BBB) or neuronal membranes.[3]

-

Method: The dibenzyl ester form is highly lipophilic. In in vitro slice cultures, it can passively diffuse across membranes. Once intracellular, non-specific esterases cleave the benzyl groups, releasing free D-glutamate to interact with intracellular targets or metabolic pathways (e.g., D-amino acid oxidase) [4].

Detailed Protocol: Solution-Phase Synthesis of a Stable Neuro-Probe

Objective: Synthesis of N-Acetyl-D-Glutamate (a simplified model for a neuro-protective agent) using this compound.

Reagents Required:

-

This compound p-toluenesulfonate (Start Material)[4]

-

Acetic Anhydride (Acylating agent)

-

Triethylamine (TEA) (Base)

-

Dichloromethane (DCM) (Solvent)

-

Palladium on Carbon (10% Pd/C) (Catalyst)

-

Hydrogen gas (

)

Phase 1: Acylation (Coupling)

-

Dissolution: Dissolve 1.0 mmol of This compound p-toluenesulfonate in 10 mL of anhydrous DCM.

-

Neutralization: Add 2.2 mmol of TEA dropwise while stirring at 0°C. Explanation: The first equivalent neutralizes the p-tosylate salt; the second acts as the proton scavenger for the reaction.

-

Activation: Add 1.1 mmol of Acetic Anhydride dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: 50% Ethyl Acetate/Hexane).

-

Validation: The disappearance of the amine spot (ninhydrin active) indicates completion.

-

-

Work-up: Wash the organic layer with 1M HCl (removes unreacted amine/TEA), then saturated

, then brine. Dry over-

Result: You now have N-Acetyl-Dibenzyl-D-Glutamate .

-

Phase 2: Hydrogenolysis (Deprotection)

-

Preparation: Dissolve the intermediate from Phase 1 in 15 mL of Methanol.

-

Catalyst Addition: Carefully add 10% w/w of Pd/C catalyst under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not let it dry out.

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously for 6–12 hours at room temperature. -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

-

Isolation: Evaporate the methanol. The residue is the free acid N-Acetyl-D-Glutamate .

-

Quality Control: Verify structure via

-NMR (Look for loss of aromatic benzyl signals at 7.3 ppm).

-

Data Summary & Comparison

| Feature | L-Glutamate | D-Glutamate | This compound |

| Physiological Role | Major excitatory neurotransmitter | Bacterial cell wall; Rare in mammals | Synthetic Precursor |

| Receptor Activity | High affinity (NMDA/AMPA) | Low affinity (except NMDA Gly-site) | None (Inactive until hydrolyzed) |

| Metabolic Stability | Low (Rapid uptake/degradation) | High (Resists proteases) | High (shelf-stable) |